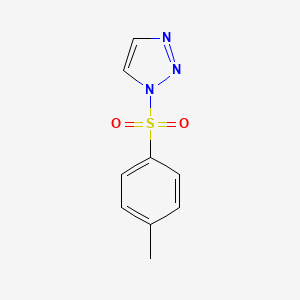

1-Tosyl-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Tosyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

1-Tosyl-1H-1,2,3-triazole derivatives have been explored for their potential anticancer properties. Research indicates that triazole-containing compounds can inhibit cell growth across multiple cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 1.02 to 74.28 μM against various cancer types, indicating their effectiveness as anticancer agents . Additionally, compounds synthesized from this compound have shown promising results in inhibiting specific cancer cell lines like MCF-7 and HT-29 .

Antimicrobial Properties

The incorporation of the triazole moiety into pharmaceuticals has been linked to enhanced antimicrobial activity. A series of metronidazole derivatives containing the 1H-1,2,3-triazole framework exhibited potent antibacterial and antifungal activities compared to their parent compounds. Some derivatives displayed significant inhibition rates against fungal growth and bacterial strains, highlighting the utility of triazoles in developing new antimicrobial agents .

Anti-inflammatory Effects

Recent studies have also investigated the anti-inflammatory potential of this compound derivatives. These compounds have been shown to exhibit strong inhibition of cyclooxygenase enzymes (COX), which are critical targets in the treatment of inflammatory diseases. For example, certain derivatives demonstrated COX-2 inhibition indices as low as 0.046 .

Materials Science

Polymer Chemistry

The unique reactivity of this compound makes it a useful intermediate in polymer synthesis. It can be employed in click chemistry reactions to create functionalized polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems. The ability to form stable covalent bonds through triazole linkages allows for the design of advanced materials with enhanced mechanical and thermal properties .

Agrochemicals

Pesticide Development

The triazole structure is prevalent in agrochemical formulations due to its efficacy against plant pathogens and pests. Research has indicated that this compound derivatives can be synthesized to enhance the bioactivity of existing agrochemicals or create new formulations with improved efficacy and reduced environmental impact . Their application extends to fungicides and herbicides that target specific biochemical pathways in pests.

Case Studies

Análisis De Reacciones Químicas

Rhodium-Catalyzed Annulation Reactions

This compound undergoes efficient annulation with aldehydes under Rh₂(OAc)₄ catalysis to form polycyclic structures. Key findings include:

-

Substrate Scope :

The reaction proceeds via Rh(II)-azavinyl carbene intermediate formation, followed by carbonyl-ylide coupling and cyclization . Steric hindrance from substituents like t-butyl reduces reaction rates due to inhibited planar Z-enolate formation .

Desulfonylative Coupling Reactions

Metal-free coupling with cyclic 1,3-diketones demonstrates remarkable functional group tolerance:

Mechanistic Pathway :

-

Enol attack on the sulfonyl group forms β-O-tosylcycloalkenone intermediate

-

Triazolyl anion counter-attack induces OTs elimination

-

Yields β-triazolylenones (e.g., 72–94% for cyclopentenone derivatives)

Key Observation : O-tosyl intermediates undergo temperature-dependent C-tosylation side reactions, requiring precise control at 0°C for optimal yields .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling expands structural diversity:

| Boronic Acid Substituent | Product Yield |

|---|---|

| 4-Fluorophenyl | 89% |

| 4-Methoxyphenyl | 91% |

| 2,4-Difluorophenyl | 87% |

Reaction conditions: Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1), 85–90°C .

Propiedades

Fórmula molecular |

C9H9N3O2S |

|---|---|

Peso molecular |

223.25 g/mol |

Nombre IUPAC |

1-(4-methylphenyl)sulfonyltriazole |

InChI |

InChI=1S/C9H9N3O2S/c1-8-2-4-9(5-3-8)15(13,14)12-7-6-10-11-12/h2-7H,1H3 |

Clave InChI |

IXRLPFBYEXQREK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=N2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.